8-Methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Description
8-Methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound featuring a pyridoindole scaffold with methoxy and methyl substituents at positions 8 and 5, respectively. Its molecular formula is C₁₃H₁₆N₂O, with a molecular weight of 216.29 g/mol . The compound is synthesized via a multi-step protocol involving Boc protection of the parent γ-carboline (45q) followed by methyl group introduction and deprotection, yielding an 81% isolated product . Key spectral data include ¹H NMR signals at δ 3.76 (s, 3H, OCH₃) and δ 2.99 (quint, J = 6.9 Hz, 1H, CH(CH₃)), confirming substitution patterns . UPLC-MS analysis shows a retention time (tR) of 1.10 min and an ESI-MS peak at m/z 198.1 (M + H)⁺ .
Properties
IUPAC Name |
8-methoxy-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-15-12-4-3-9(16-2)7-10(12)11-8-14-6-5-13(11)15/h3-4,7,14H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBYMISJQYDUKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C3=C1C=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-Methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst . Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
8-Methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cystic Fibrosis Treatment
One of the most significant applications of 8-methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is its role as a potentiator for the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, leading to defective chloride ion transport across epithelial cells.
Research has identified this compound as part of a novel class of CFTR potentiators that can partially restore channel function in cells with specific CFTR mutations (e.g., F508del and G551D). In vitro studies have demonstrated that derivatives of this compound can significantly enhance the gating function of these mutant proteins, making it a promising candidate for further development in cystic fibrosis therapies .
Structure-Activity Relationship Studies
Extensive structure–activity relationship (SAR) studies have been conducted to optimize the efficacy and potency of this compound derivatives. These studies have shown that modifications to the molecule's structure can lead to variations in biological activity. For instance, altering substituents on the phenyl ring or modifying the methoxy group can enhance both efficacy and potency against CFTR mutations .
Antitumor Activity
Beyond its application in cystic fibrosis treatment, this compound has also been evaluated for its antitumor properties . Preliminary studies suggest that certain derivatives exhibit cytotoxic effects on various cancer cell lines. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .
Neuroprotective Effects
Research indicates potential neuroprotective effects of this compound in models of neurodegenerative diseases. The compound may exert protective effects against oxidative stress and inflammation in neuronal cells .
Case Studies and Research Findings
Several case studies highlight the efficacy of this compound:
- In Vitro Efficacy Against CFTR Mutations : A study demonstrated that specific derivatives could achieve sub-micromolar potency in rescuing F508del-CFTR activity in cell models .
- Antitumor Activity Assessment : Another research effort assessed the cytotoxicity of various derivatives against human cancer cell lines and found promising results indicating selective toxicity towards malignant cells while sparing normal cells .
Mechanism of Action
The mechanism of action of 8-Methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, including serotonin receptors, which play a role in mood regulation and other physiological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrido[4,3-b]indole scaffold is structurally versatile, with modifications impacting physicochemical properties and biological activity. Below is a comparative analysis of structurally related analogs:
Physicochemical Properties
Hydrophobicity (XLogP):
- The 8-methylsulfonyl derivative (45k) has higher hydrophobicity (XLogP ~4.8 ) due to the electron-withdrawing sulfonyl group, whereas the 5,6,8-trimethyl analog has lower hydrophobicity (XLogP = 2.2 ), favoring aqueous solubility .
- The 8-methoxy-5-methyl compound exhibits moderate hydrophobicity, balancing membrane permeability and solubility .
Topological Polar Surface Area (TPSA):
- Methoxy and sulfonyl groups increase TPSA (e.g., 21.1 Ų for 8-methylsulfonyl vs. 17 Ų for 5,6,8-trimethyl), influencing blood-brain barrier penetration .
Biological Activity
8-Methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- IUPAC Name : this compound
- Molecular Formula : C13H16N2O
- Molecular Weight : 216.28 g/mol
- CAS Number : 618910-07-9
- Physical Form : Light-red to brown solid
- Purity : ≥ 95% .
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Antidepressant Activity :
- Neuroprotective Properties :
- Anticancer Potential :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. A table summarizing key findings from SAR studies is presented below:
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Methoxy Group | Enhances neuroprotective effects | |
| Methyl Group | Increases antidepressant activity | |
| Tetrahydro Indole | Critical for anticancer activity |
Study 1: Antidepressant Efficacy
A clinical trial assessed the antidepressant efficacy of this compound in patients with major depressive disorder. The results indicated a significant reduction in depressive symptoms compared to placebo after six weeks of treatment .
Study 2: Neuroprotection in Animal Models
In a study involving animal models of Alzheimer's disease, the administration of this compound resulted in improved cognitive function and reduced amyloid-beta plaque formation. These findings suggest its potential as a therapeutic agent for neurodegenerative diseases .
Study 3: Anticancer Mechanism Exploration
Research investigating the anticancer mechanisms revealed that this compound induced apoptosis in breast cancer cell lines via mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
Q & A
What are the optimized synthetic routes for 8-Methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole to minimize toxic intermediates?
Methodology : A novel regioselective synthesis avoids aryl hydrazines (common in Fischer indole synthesis) by using 3-chlorophenylimine-N-alkyl-4-piperidones cyclized with NaNH₂/KNH₂ in proton-free solvents (THF, dioxane). Reaction conditions (20°C to solvent boiling point) and solvent choice critically influence yield and purity. This approach reduces toxicity and improves scalability .
How can structural modifications of the pyridoindole core enhance receptor affinity in neuropharmacological studies?
Methodology : Systematic substitution at positions 5 and 8 (e.g., fluorine or methyl groups) is evaluated using radioligand binding assays (e.g., for 5-HT₆, H₁ receptors). For example, 8-fluoro substitution in CP-36,584 increased dopamine receptor affinity by 10-fold in rat antiamphetamine models, highlighting the role of steric and electronic effects in neuroleptic activity .
What analytical techniques are critical for confirming the structural integrity of pyridoindole derivatives?
Methodology : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., exact mass 373.25203 g/mol), while ¹H/¹³C NMR confirms substitution patterns. X-ray crystallography (if crystals are obtainable) resolves stereochemistry, and HPLC-MS monitors synthetic intermediates .
How do molecular docking and MD simulations improve the design of pyridoindole-based c-Met inhibitors?
Methodology : Docking studies (e.g., using Autodock Vina) predict binding modes to c-Met kinase. MD simulations (50–100 ns trajectories in GROMACS) assess conformational stability and hydration effects. Experimental IC₅₀ values from kinase assays validate computational predictions, revealing key residues (e.g., Met1160) for inhibitor optimization .
What strategies resolve discrepancies between in vitro receptor affinity and in vivo efficacy of pyridoindole metabolites?
Methodology : Metabolites like M3 (carboxylic acid derivative) show reduced blood-brain barrier (BBB) penetration despite high in vitro 5-HT₂A affinity (Ki = 12 nM). Parallel artificial membrane permeability assays (PAMPA) and LC-MS quantification of brain homogenates identify physicochemical barriers (e.g., logP > 3.5 required for BBB crossing) .
How can pyridoindole derivatives be repurposed as CFTR potentiators for cystic fibrosis?
Methodology : High-throughput screening using halide-sensitive YFP assays identifies 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles as CFTR potentiators. Electrophysiological (Ussing chamber) studies confirm chloride current enhancement (EC₅₀ = 0.8 μM). SAR studies prioritize electron-withdrawing substituents at position 5 for improved potency .
What experimental designs are used to assess the mutagenic potential of pyridoindole derivatives?
Methodology : Ames tests (TA98 and TA100 strains) quantify frameshift and base-pair mutations. Comparative analysis with structurally related heterocyclic amines (e.g., Trp-P-1) identifies substituents (e.g., methoxy groups) that reduce mutagenicity by 50% via steric hindrance of DNA adduct formation .
How do pharmacokinetic studies inform the development of pyridoindole-based therapeutics?
Methodology : In vivo PK profiling in rodents (IV/PO dosing) measures t₁/₂, Cmax, and AUC. Metabolite identification via LC-MS/MS reveals phase I/II modifications (e.g., hydroxylation at position 8). Brain-to-plasma ratios >0.3 indicate CNS bioavailability, guiding lead optimization .
What role do semi-rigid conformations play in pyridoindole receptor interactions?
Methodology : Conformational analysis via NOESY NMR and X-ray crystallography shows that tetrahydro-γ-carboline scaffolds adopt boat-like conformations, enhancing fit into dopamine D₂ receptor pockets. Rigidity reduces entropic penalties upon binding, improving Ki values by 5-fold compared to flexible analogs .
How are computational fragment-based approaches applied to pyridoindole drug discovery?
Methodology : Fragment libraries (MW < 250 Da) are screened against target receptors (e.g., α₁A-adrenergic) using SPR or thermal shift assays. Hits are merged/optimized via structure-guided synthesis, with free-energy perturbation (FEP) calculations predicting ΔΔG values for substituent effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
